molecular formula C17H14ClN B11851218 4-Chloro-5,7-dimethyl-2-phenylquinoline CAS No. 1156275-05-6

4-Chloro-5,7-dimethyl-2-phenylquinoline

Cat. No.: B11851218
CAS No.: 1156275-05-6
M. Wt: 267.8 g/mol
InChI Key: HGNBBUBZNKOIGT-UHFFFAOYSA-N
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Description

4-Chloro-5,7-dimethyl-2-phenylquinoline is an organic compound with the molecular formula C17H14ClN. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science . This compound is characterized by a quinoline core substituted with chlorine, methyl, and phenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5,7-dimethyl-2-phenylquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with a suitable aldehyde or ketone in the presence of an acid catalyst . The reaction conditions often include heating the mixture to promote cyclization and formation of the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5,7-dimethyl-2-phenylquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.

Major Products Formed

Scientific Research Applications

4-Chloro-5,7-dimethyl-2-phenylquinoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 4-Chloro-5,7-dimethyl-2-phenylquinoline involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to intercalate into DNA, disrupting the replication process. In cancer research, it may inhibit certain enzymes or signaling pathways that are crucial for cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Comparison

4-Chloro-5,7-dimethyl-2-phenylquinoline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different selectivity and potency in various applications, making it a valuable compound for targeted research and development.

Biological Activity

4-Chloro-5,7-dimethyl-2-phenylquinoline is a heterocyclic organic compound belonging to the quinoline family, characterized by its molecular formula C17H14ClNC_{17}H_{14}ClN and a molecular weight of approximately 267.75 g/mol. This compound has gained attention in the scientific community due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The structural features of this compound include:

  • A quinoline backbone with a chlorine atom at position 4.
  • Two methyl groups at positions 5 and 7.
  • A phenyl group at position 2.

This specific substitution pattern enhances its biological activity and provides unique synthetic opportunities due to the reactive chlorine atom, which can undergo nucleophilic substitution reactions.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been investigated for its ability to inhibit various cancer cell lines, including:

  • COLO205 (colorectal adenocarcinoma)
  • H460 (non-small-cell lung cancer)
  • A498 (renal cell carcinoma)
  • Hep3B (liver cancer)

The compound demonstrated an inhibitory concentration (IC50) as low as 0.32 μM against COLO205 cells, indicating potent antiproliferative effects . The mechanism of action appears to involve modulation of signaling pathways related to cell proliferation and apoptosis, potentially acting as a kinase inhibitor.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Quinoline derivatives are known for their effectiveness against various pathogens. The compound's structural characteristics contribute to its ability to inhibit bacterial growth, particularly against Gram-positive bacteria .

Anti-inflammatory Effects

Preliminary studies suggest that derivatives of this quinoline compound may also exhibit anti-inflammatory properties. Research is ongoing to explore its interactions with proteins involved in neuroinflammation, which could broaden its therapeutic applications.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications in the quinoline structure can significantly impact biological activity. The presence of the chlorine atom and methyl groups enhances the compound's reactivity and biological potency. Comparative analysis with other quinoline derivatives highlights these differences:

Compound NameStructural FeaturesBiological Activity
4-ChloroquinolineChlorine at position 4Antimicrobial
2-PhenylquinolinePhenyl group at position 2Anticancer
5-MethylquinolineMethyl group at position 5Antiviral
6-Chloro-2-methylquinolineChlorine at position 6; methyl at position 2Antiproliferative

The unique substitution pattern of this compound sets it apart from these similar compounds, enhancing its activity against specific cancer types while providing opportunities for further synthetic exploration.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • In Vitro Studies : A study evaluated the cytotoxicity of synthesized derivatives against multiple cancer cell lines using MTT assays. Results indicated significant antiproliferative effects across various concentrations, with some derivatives showing IC50 values below 1 μM .
  • Molecular Docking Studies : In silico analyses have been conducted to predict the binding affinity of the compound to target proteins involved in cancer signaling pathways. These studies suggest that structural modifications could enhance bioavailability and reduce side effects while maintaining efficacy .
  • Pharmacokinetics : Preliminary pharmacokinetic evaluations indicate good drug-likeness for certain derivatives with minimal cardiotoxicity or carcinogenic risks. However, potential drug-drug interactions were noted, necessitating further investigation into safety profiles .

Properties

CAS No.

1156275-05-6

Molecular Formula

C17H14ClN

Molecular Weight

267.8 g/mol

IUPAC Name

4-chloro-5,7-dimethyl-2-phenylquinoline

InChI

InChI=1S/C17H14ClN/c1-11-8-12(2)17-14(18)10-15(19-16(17)9-11)13-6-4-3-5-7-13/h3-10H,1-2H3

InChI Key

HGNBBUBZNKOIGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(C=C2Cl)C3=CC=CC=C3)C

Origin of Product

United States

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